![molecular formula C9H11N3 B069065 4-Ethyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-77-5](/img/structure/B69065.png)
4-Ethyl-1H-benzo[d]imidazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1H-benzo[d]imidazol-6-amine is a substituted benzimidazole derivative characterized by an ethyl group at the 4-position and an amine group at the 6-position of the benzimidazole core.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Eupalinolide A se puede sintetizar mediante una serie de reacciones orgánicas. La ruta sintética generalmente implica la formación del núcleo de lactona sesquiterpénica, seguida de la introducción de grupos funcionales. Los pasos clave incluyen reacciones de ciclización, oxidación y esterificación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de Eupalinolide A implica la extracción del compuesto de Eupatorium lindleyanum utilizando extracción por reflujo con etanol, seguida de concentración a presión reducida. El extracto se purifica luego mediante cromatografía en columna de resina macroporosa y cromatografía de fase inversa C18 .
Análisis De Reacciones Químicas
Reactivity at the Amine Group
The primary amine at position 6 participates in:
- Acylation : Formation of amides with activated carboxylic acids or acyl chlorides (e.g., using TBTU/DIEA coupling agents) .
- Reductive amination : Condensation with aldehydes/ketones followed by reduction (NaBH₄ or H₂/Pd-C) to yield secondary amines .
- Schiff base formation : Reaction with carbonyl compounds under acidic conditions .
Key Data :
Reaction Type | Conditions | Yield (%) | Source |
---|---|---|---|
Sulfonamide formation | DCM, TEA, rt | 65–81 | |
Amide coupling | TBTU/DIEA, DMF | 52–74 | |
Staudinger reduction | PPh₃, MeOH | 70–85 |
Electrophilic Aromatic Substitution
The benzimidazole core undergoes substitution at positions 4 and 5 due to electron-rich aromaticity:
- Halogenation : Bromination or chlorination using NBS or SOCl₂ .
- Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines .
Example :
4 Ethyl 1H benzo d imidazol 6 amineHNO3/H2SO4Nitro derivative
Cross-Coupling Reactions
The ethyl group and aromatic system enable catalytic coupling:
- Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids .
- Buchwald-Hartwig : C–N bond formation with aryl halides .
Case Study :
Microwave-assisted CuI/K₃PO₄-mediated coupling with cyanamide yields fused pyrimidines (e.g., 3a–h in ).
Oxidation and Reduction
- Oxidation : The ethyl side chain can be oxidized to a ketone using KMnO₄ or CrO₃ .
- Reduction : Nitro groups (if introduced) reduce to amines via H₂/Pd-C .
Complexation and Coordination Chemistry
The amine and imidazole nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination polymers or catalysts .
Biological Activity-Driven Modifications
Derivatives of 4-ethyl-1H-benzo[d]imidazol-6-amine show:
- Anticancer activity : V600EBRAF inhibition (IC₅₀ = 0.49 µM for analog 12l ) .
- Antimicrobial properties : Enhanced by sulfonamide or triazole hybrids .
Stability and Degradation
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have investigated the anticancer properties of benzimidazole derivatives, including 4-Ethyl-1H-benzo[d]imidazol-6-amine. A notable study synthesized a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which were tested against the V600E BRAF mutant, a common mutation in various cancers. Among these compounds, some exhibited significant inhibitory activity, with IC50 values as low as 0.49 µM. The promising results indicate that derivatives of benzimidazole could serve as effective anticancer agents, particularly for targeting specific mutations in cancer cells .
Anti-inflammatory Properties
Benzimidazole derivatives have also been evaluated for their anti-inflammatory effects. Compounds related to this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain synthesized benzimidazole derivatives demonstrated notable reductions in edema and inflammatory markers in animal models, suggesting their potential as anti-inflammatory agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of o-phenylenediamine with appropriate acylating agents or other functional groups to introduce the ethyl group at the desired position on the benzimidazole ring. This synthetic approach allows for the modification of chemical structures to enhance biological activity or selectivity .
Case Studies on Synthesis
A comprehensive study detailed the synthesis of various benzimidazole derivatives through different methodologies, including Mannich reactions and arylation techniques. These methods have shown to yield compounds with diverse biological activities, further emphasizing the versatility of benzimidazole frameworks in drug design .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications at different positions on the benzimidazole ring can significantly impact its efficacy and selectivity against biological targets.
Modification | Effect on Activity |
---|---|
Ethyl substitution at position 4 | Enhanced anticancer activity |
Variations in side chains | Altered anti-inflammatory potency |
Different linker lengths | Impact on binding affinity to target enzymes |
Conclusion and Future Directions
The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Its demonstrated anticancer and anti-inflammatory properties suggest that further research into its derivatives could lead to novel therapeutic agents.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of additional therapeutic areas beyond cancer and inflammation.
By leveraging its unique chemical structure, researchers can continue to develop innovative solutions to pressing health challenges.
Mecanismo De Acción
Eupalinolide A ejerce sus efectos a través de múltiples dianas y vías moleculares. Induce la autofagia a través de la vía de señalización de especies reactivas de oxígeno (ROS)/quinasa regulada por señal extracelular (ERK) en células de carcinoma hepatocelular. Este mecanismo implica la generación de ROS, que activa la vía ERK, lo que lleva a la autofagia y la muerte celular posterior. Además, Eupalinolide A inhibe la interacción entre el factor 1 de choque térmico (HSF1) y la proteína 90 de choque térmico (HSP90), lo que lleva a la activación de HSF1 y la inducción de la expresión de la proteína 70 de choque térmico (HSP70) .
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
Methyl-Substituted Analogs
- 7-Methyl-1H-benzo[d]imidazol-6-amine (CAS: 177843-30-0): This compound features a methyl group at the 7-position instead of the 4-ethyl group. The smaller methyl group reduces steric hindrance, which may improve binding to compact enzymatic pockets but decrease lipophilicity compared to the ethyl analog .
Halogen-Substituted Derivatives
- 5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine : Fluorination at the 5-position enhances metabolic stability and lipophilicity, often improving blood-brain barrier (BBB) penetration. However, fluorinated analogs like this exhibit moderate water solubility, except in specific cases .
- 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) : Bromine introduces steric bulk and electrophilic character, which may enhance reactivity in substitution reactions but reduce bioavailability .
Extended Aromatic Systems
- N-Ethyl-1H-naphtho[2,3-d]imidazol-2-amine (4a) : The naphthoimidazole core increases aromatic surface area, enhancing π-π stacking interactions. However, this structural complexity may reduce synthetic yields (e.g., 86% for 4a vs. higher yields for simpler analogs) .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Compound | Substituents | Molecular Weight | Lipophilicity (LogP) | Water Solubility | BBB Penetration | CYP Inhibition Profile |
---|---|---|---|---|---|---|
4-Ethyl-1H-benzo[d]imidazol-6-amine | 4-Ethyl, 6-NH₂ | 175.23 | Moderate-High | Low | Likely | CYP1A2, CYP2C19 Inhibitor |
7-Methyl-1H-benzo[d]imidazol-6-amine | 7-Methyl, 6-NH₂ | 147.18 | Moderate | Moderate | Unlikely | Not reported |
5-Fluoro-2-methyl-N-phenyl derivative | 5-F, 2-Me, N-Ph | ~280 | High | Low-Moderate | High | CYP1A2, CYP2C19 Inhibitor |
N-Ethyl-naphthoimidazole (4a) | Naphtho core, 2-NHEt | 212.09 | High | Very Low | Unlikely | Not reported |
Key Observations :
- Lipophilicity : The ethyl group in this compound increases LogP compared to methyl analogs, favoring membrane permeability but complicating aqueous solubility .
- BBB Penetration : Fluorinated derivatives (e.g., 5-fluoro-2-methyl-N-phenyl) show better BBB penetration due to fluorine's electronegativity and small size, whereas bulkier substituents (e.g., naphtho core) hinder it .
Q & A
Q. What are the standard synthetic protocols for 4-Ethyl-1H-benzo[d]imidazol-6-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization of substituted diaminobenzenes with carbonyl-containing reagents. For example, fluoro-chloro-aniline derivatives undergo acetylation, nitration, and reduction to form diamine intermediates, which are cyclized with acetyl chloride to yield the benzimidazole core . Key intermediates are characterized via:
- Melting Point Analysis : Confirms purity.
- FT-IR : Identifies functional groups (e.g., NH stretching at ~3420 cm⁻¹ for amines).
- ¹H/¹³C NMR : Resolves ethyl group signals (e.g., δ 1.20 ppm for CH₃ in ethyl) and aromatic protons .
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Density-functional theory (DFT) using functionals like B3LYP with basis sets (e.g., 6-31G*) calculates:
- HOMO-LUMO gaps : Predicts reactivity and charge-transfer potential.
- Electrostatic Potential Maps : Visualizes nucleophilic/electrophilic sites.
- Correlation Energy : Adjusted using gradient expansions for local kinetic energy density to improve accuracy .
Validation involves comparing computed vs. experimental UV-Vis spectra or redox potentials.
Q. How do hydrogen-bonding patterns influence the crystallographic stability of this compound derivatives?
Methodological Answer:
Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices. X-ray diffraction reveals:
- Intermolecular N–H···N bonds : Stabilize stacking in benzimidazole cores.
- Ethyl Group Effects : Bulky substituents may disrupt planar packing, reducing melting points .
Advanced studies use Hirshfeld surfaces to quantify interaction contributions (e.g., π-π vs. H-bonding).
Q. What strategies resolve contradictions between in silico ADME predictions and experimental pharmacokinetic data for this compound?
Methodological Answer:
Discrepancies often arise from oversimplified solvation models. Mitigation strategies include:
- Solubility Adjustments : Use COSMO-RS to account for solvent polarity effects.
- CYP Inhibition : Validate predictions (e.g., CYP1A2 inhibition) with microsomal assays.
- BBB Permeability : Compare computed logP values (e.g., >3.0 for high permeability) with in vivo brain-plasma ratios .
notes that high lipophilicity (logP >5) correlates with poor water solubility, requiring experimental validation.
Q. How can spectral data (e.g., NMR splitting) be interpreted to confirm substitution patterns in derivatives?
Methodological Answer:
- ¹H NMR Coupling : Aromatic protons adjacent to electron-withdrawing groups (e.g., -F) deshield and split into doublets (J = 8–10 Hz).
- NOESY : Confirms spatial proximity of ethyl groups to specific aromatic protons.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of C₂H₅• from ethyl) validate substituent positions .
Q. What structural modifications enhance the anti-inflammatory activity of this compound derivatives?
Methodological Answer:
- Electron-Donating Substituents : Methoxy groups at position 5 increase BSA denaturation inhibition (IC₅₀ ~40 μM vs. Diclofenac’s 35 μM) .
- Polar Groups : Introduce sulfonamides or carboxylates to improve solubility without compromising activity.
- Heterocycle Fusion : Attach pyridine or thiazole rings to modulate COX-2 selectivity.
Q. Why do some derivatives exhibit unexpected microbial resistance despite in silico predictions of efficacy?
Methodological Answer:
- Efflux Pump Activation : Test with inhibitors like PAβN to assess resistance mechanisms.
- Biofilm Formation : Use crystal violet assays to quantify biofilm disruption.
- Target Mutations : Perform whole-genome sequencing on resistant strains to identify mutated targets (e.g., DNA gyrase) .
Q. How can reaction yields be optimized in microwave-assisted syntheses of benzimidazole derivatives?
Methodological Answer:
- Power and Solvent : Ethanol at 100°C under 300 W irradiation reduces reaction time from 24 h to 30 min.
- Catalyst Screening : K-10 montmorillonite improves cyclization efficiency by 20%.
- Workflow : Use Design of Experiments (DoE) to optimize molar ratios and irradiation parameters .
Tables for Key Data
Property | Value/Outcome | Reference |
---|---|---|
logP (Predicted) | 5.2 ± 0.3 | |
BSA Denaturation IC₅₀ | 38–45 μM | |
CYP1A2 Inhibition | IC₅₀ = 1.2 μM | |
Microwave Synthesis Yield | 78–85% |
Propiedades
Número CAS |
177843-77-5 |
---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
7-ethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12) |
Clave InChI |
BBKIITYANULJIR-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)N)NC=N2 |
SMILES canónico |
CCC1=C2C(=CC(=C1)N)NC=N2 |
Sinónimos |
1H-Benzimidazol-5-amine,7-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.